![molecular formula C18H19N3 B6317696 Benzyl-[4-(1-methyl-1H-pyrazol-3-yl)-benzyl]-amine, 95% CAS No. 179056-67-8](/img/structure/B6317696.png)
Benzyl-[4-(1-methyl-1H-pyrazol-3-yl)-benzyl]-amine, 95%
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Benzyl-[4-(1-methyl-1H-pyrazol-4-yl)-benzyl]-amine is a chemical compound with the CAS number 179056-70-3 . It is a derivative of pyrazole, a five-membered heterocyclic compound that contains two nitrogen atoms .
Synthesis Analysis
The synthesis of pyrazole derivatives, such as Benzyl-[4-(1-methyl-1H-pyrazol-3-yl)-benzyl]-amine, often involves reactions like [3 + 2] cycloaddition, condensations of ketones, aldehydes and hydrazine monohydrochloride, and Cu-catalyzed aerobic oxidative cyclization of β,γ-unsaturated hydrazones .Molecular Structure Analysis
The molecular structure of Benzyl-[4-(1-methyl-1H-pyrazol-3-yl)-benzyl]-amine includes a benzyl group attached to a pyrazole ring, which is a five-membered heterocyclic moiety that possesses three carbon, two nitrogen, four hydrogen atoms, and two double bonds .Chemical Reactions Analysis
Pyrazole derivatives, including Benzyl-[4-(1-methyl-1H-pyrazol-3-yl)-benzyl]-amine, can undergo various chemical reactions. For instance, they can participate in acceptorless dehydrogenative coupling reactions with 1,3-diols to provide pyrazoles and 2-pyrazolines .Direcciones Futuras
The future directions for Benzyl-[4-(1-methyl-1H-pyrazol-3-yl)-benzyl]-amine could involve further exploration of its potential biological activities and therapeutic applications. Pyrazole derivatives have been shown to have a wide range of biological activities and are important synthons in the development of new drugs . Therefore, Benzyl-[4-(1-methyl-1H-pyrazol-3-yl)-benzyl]-amine could be a promising candidate for future drug development.
Mecanismo De Acción
Target of Action
Compounds with similar structures, such as imidazole and indole derivatives, have been found to interact with a broad range of targets . These targets often include various enzymes, receptors, and proteins that play crucial roles in numerous biological processes.
Mode of Action
Based on the properties of similar compounds, it can be hypothesized that this compound may interact with its targets through non-covalent interactions such as hydrogen bonding, ionic interactions, and hydrophobic effects . These interactions can lead to changes in the conformation or activity of the target molecules, thereby influencing the biological processes they are involved in.
Biochemical Pathways
Similar compounds have been reported to influence a variety of pathways, including those involved in inflammation, cancer, and microbial infections . The compound’s effects on these pathways can lead to downstream effects on cellular functions and overall organism health.
Pharmacokinetics
Similar compounds are often well-absorbed and distributed throughout the body, metabolized by various enzymes, and excreted through the kidneys . These properties can significantly impact the bioavailability of the compound and its ability to reach its targets.
Result of Action
Based on the activities of similar compounds, it can be hypothesized that this compound may have a variety of effects, such as inhibiting enzyme activity, modulating receptor signaling, or interfering with microbial growth .
Propiedades
IUPAC Name |
N-[[4-(1-methylpyrazol-3-yl)phenyl]methyl]-1-phenylmethanamine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H19N3/c1-21-12-11-18(20-21)17-9-7-16(8-10-17)14-19-13-15-5-3-2-4-6-15/h2-12,19H,13-14H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FXIXRJKHHRDZEC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=CC(=N1)C2=CC=C(C=C2)CNCC3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H19N3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
277.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


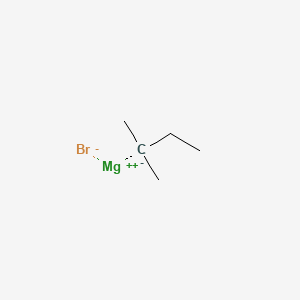
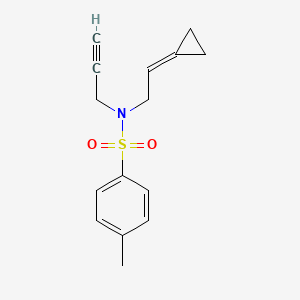

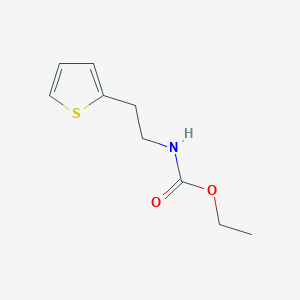

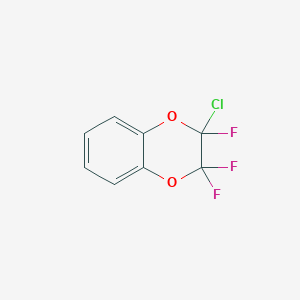
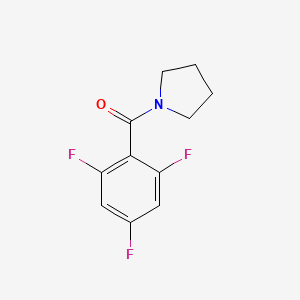
![3-(4-tert-Butoxycarbonyl-phenyl)-[1,2,4]oxadiazole-5-carboxylic acid ethyl ester](/img/structure/B6317685.png)
![Cycloheptyl-[3-(1-methyl-1H-tetrazol-5-yl)-benzyl]-amine, 95%](/img/structure/B6317691.png)
![Cycloheptyl-[4-(5-methyl-4H-[1,2,4]triazol-3-yl)-benzyl]-amine, 95%](/img/structure/B6317703.png)

![1-(((4-(Diphenylmethyl)piperazinyl)sulfonyl)methyl)-7,7-dimethylbicyclo[2.2.1]heptan-2-one](/img/structure/B6317718.png)
